5-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one
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Overview
Description
5-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one is a heterocyclic compound that features a bromine atom and a 2-methylpropyl group attached to a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the bromination of 2-methylpropyl-substituted pyridazinone under controlled conditions to introduce the bromine atom at the desired position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with solvents such as acetonitrile or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as halogenation, cyclization, and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with azide, cyano, or other functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyridazinone ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2-methylpropyl)-5-nitro-1,3,2-dioxaborinane: A compound with a similar bromine and 2-methylpropyl substitution but with a different heterocyclic core.
5-Bromoindole-2-carboxylic acid hydrazone derivatives: Compounds with a bromine atom and similar substituents but based on an indole core.
Uniqueness
5-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one is unique due to its specific dihydropyridazinone ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)5-11-8(12)7(9)3-4-10-11/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZALOVWMVNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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